molecular formula C13H14N2O2S B5552032 N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea CAS No. 78194-70-4

N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea

Cat. No. B5552032
CAS RN: 78194-70-4
M. Wt: 262.33 g/mol
InChI Key: QWSMHDHCWJOETE-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea, also known as FMPT, is a chemical compound that belongs to the class of thioureas. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. FMPT has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can bind to the active sites of enzymes, thereby preventing their normal function. It has also been shown to disrupt signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application and dosage. Inhibition of enzymes such as acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In terms of physiological effects, this compound has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is its relatively low cost and availability. It is also a stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, this compound has been shown to have some toxicity in certain cell types, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research involving N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another potential direction is its use as an inhibitor of other enzymes involved in disease processes, such as Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea can be synthesized through the reaction between 2-furylmethylamine and 2-methoxyphenylisothiocyanate. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization or chromatography.

Scientific Research Applications

N-(2-furylmethyl)-N'-(2-methoxyphenyl)thiourea has been used in a variety of scientific research applications, particularly in the fields of biochemistry and pharmacology. It has been studied for its potential as an inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. This compound has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-16-12-7-3-2-6-11(12)15-13(18)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSMHDHCWJOETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10999436
Record name N'-[(Furan-2-yl)methyl]-N-(2-methoxyphenyl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78194-70-4
Record name NSC201877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-[(Furan-2-yl)methyl]-N-(2-methoxyphenyl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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